N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.10824754 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Research indicates that benzene sulfonamide derivatives, including compounds structurally related to N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide, have shown promising anticancer effects. For example, computational and molecular docking studies have identified specific derivatives with potent anticancer effects against breast carcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (H. Mohamed et al., 2022).
Antioxidant Activities
Several studies have synthesized and evaluated the antioxidant activity of new compounds from the hydrazinecarbothioamide class. These compounds have demonstrated significant antioxidant properties, which could be beneficial in combating oxidative stress related to various diseases (Stefania-Felicia Barbuceanu et al., 2014).
Antibacterial and Antimicrobial Activities
Newly synthesized compounds belonging to the hydrazinecarbothioamide family have shown promising antibacterial and antimicrobial activities. The structural variety within this class allows for the exploration of novel treatments against resistant microbial strains, contributing to the development of new antibiotics (Sagar A. Mayekar & V. Mulwad, 2008).
Enzyme Inhibition for Therapeutic Applications
Research into N-substituted hydrazinecarbothioamides has revealed their potential as enzyme inhibitors, showing promising results in models of epilepsy through augmentation of GABAergic neurotransmission. These findings suggest a novel approach for the development of anticonvulsant therapies (L. Tripathi & Praveen Kumar, 2013).
Properties
IUPAC Name |
1-[(4-cyclopentyloxybenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c20-29(25,26)17-11-7-14(8-12-17)21-19(28)23-22-18(24)13-5-9-16(10-6-13)27-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,22,24)(H2,20,25,26)(H2,21,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKBLBAIOMVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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